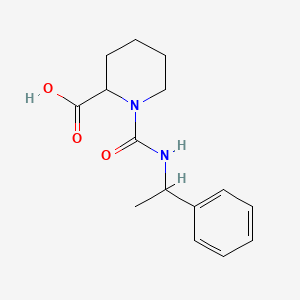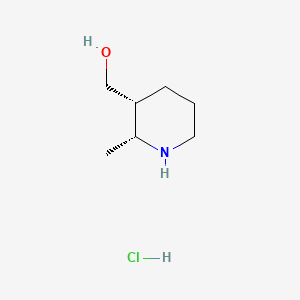![molecular formula C22H24O3SSi B13890153 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group
Métodos De Preparación
The synthesis of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Análisis De Reacciones Químicas
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and specific catalysts to ensure selectivity and efficiency.
Aplicaciones Científicas De Investigación
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of organic electronic materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial agents.
Medicine: Research into thiophene derivatives has shown potential in drug development, particularly for their anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The thiophene ring’s electron-rich nature makes it reactive towards electrophiles, facilitating substitution and addition reactions .
Comparación Con Compuestos Similares
Similar compounds to 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid include:
tert-Butyldimethylsilyl-protected thiophene derivatives: These compounds have similar protecting groups but differ in the bulkiness and stability of the silyl group.
Thiophene-2-carboxylic acid: Lacks the silyl-protected hydroxymethyl group, making it less versatile in selective functionalization.
Thiophene derivatives with different protecting groups: Such as methoxymethyl (MOM) or benzyl (Bn) groups, which offer different reactivity and stability profiles.
The uniqueness of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid lies in its combination of a stable silyl protecting group and a functionalized thiophene ring, providing a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C22H24O3SSi |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24) |
Clave InChI |
HXFLRAPUPQKXBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


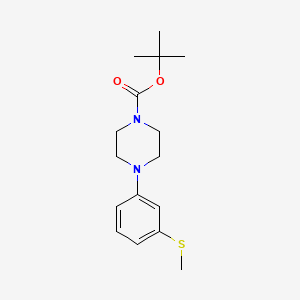
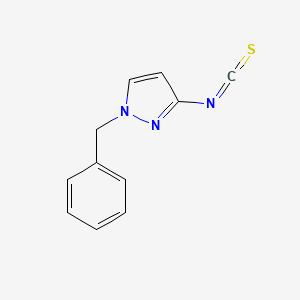
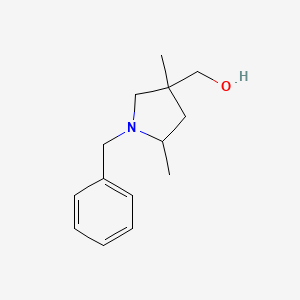
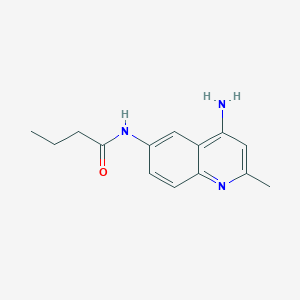
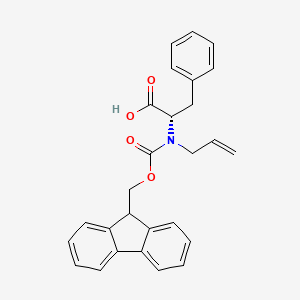
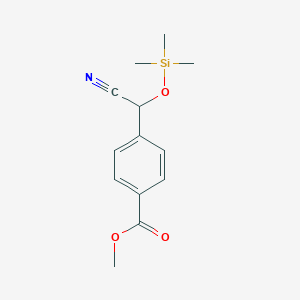
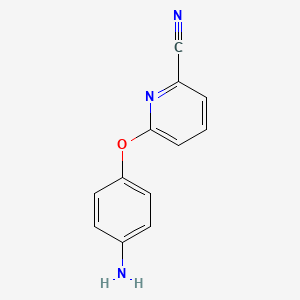
![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
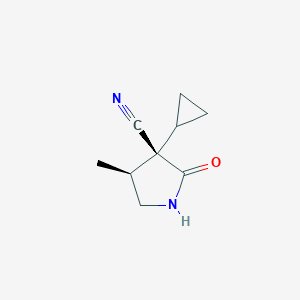
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
